Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Overview
Description
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a useful research compound. Its molecular formula is C48H102O2P2 and its molecular weight is 773.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Surfactant and Oil Recovery
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate acts as a surfactant ionic liquid, being surface-active at room temperature due to its large alkyl chains. Its critical micelle concentration in aqueous solutions has been characterized, making it a candidate for use in oil recovery applications. Its phase behavior with water and n-dodecane shows a Winsor type III behavior, with a significant temperature effect on the phase diagram. This property is useful in oil recovery, as evidenced by measurements of interfacial tension, density, and viscosity in relevant phases (Rodríguez-Escontrela et al., 2015).
Chemoenzymatic Production
This compound has been employed in a two-step chemoenzymatic method for the production of chitooligosaccharides. When used for chitin pretreatment, it aids in generating specific oligosaccharides, which is foundational for developing green, sustainable solutions for upcycling coastal residual resources (Kumar et al., 2021).
Corrosion Protection
Investigations into its use as a conversion coating agent for corrosion protection of magnesium alloy AZ31 have been conducted. Results show a significant improvement in corrosion resistance when the compound reaches equilibrium with atmospheric moisture, suggesting its potential in protective coatings (Howlett et al., 2007).
Lubricant Additive
The compound improves the lubricating properties of environmentally friendly base oils like PAO 4 synthetic base oil and vegetable oils. It shows varying efficiency depending on the base oil and working temperature, demonstrating its potential in developing environmentally friendly lubricants (Kreivaitis et al., 2019).
Wetting Properties
Its wetting properties have been extensively studied, with analyses of surface tension and contact angle on various surfaces. This research is vital for understanding the interactions between this ionic liquid and different materials, potentially informing its applications in various industrial processes (Blanco et al., 2016).
Electrochemical Reactivity
The electrochemical behavior of this compound on different substrates like glassy carbon and AZ31 magnesium alloy has been investigated. This research is crucial for optimizing electrochemical parameters for corrosion protection and developing robust coatings on metals (Latham et al., 2011).
Epoxy Networks and Electrolytes
This compound has been used as a reactive additive in epoxy/amine networks, impacting the kinetics of polymerization and the final properties of epoxy networks. These findings are significant for the development of high-performance gel electrolytes in electrochemical devices like lithium-ion batteries (Leclère et al., 2016).
Carbon Dioxide Solubility
Its ability to dissolve carbon dioxide has been studied, showing higher solubility for CO2 than other ionic liquids. This property is particularly relevant for applications in carbon capture and storage technologies (Afzal et al., 2014).
Ion-Selective Optodes
The compound has been used in ion-selective optodes, particularly for detecting inorganic acids. Its use as a plasticizer in these applications demonstrates improved selectivity and stability for hydrophilic anions, which is critical in analytical chemistry and environmental monitoring (Zhu et al., 2011).
Mechanism of Action
Target of Action
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, also known as CYPHOSIL 104, is primarily used as an extractant . Its main target is dibenzothiophene , a sulfur-containing compound found in liquid fuels .
Mode of Action
CYPHOSIL 104 interacts with dibenzothiophene through a process known as extractive desulfurization (EDS) . This process involves the removal of sulfur-containing compounds from liquid fuels, thereby reducing the sulfur content and improving the quality of the fuel .
Biochemical Pathways
The primary function of this compound is to facilitate the removal of dibenzothiophene from liquid fuels . This process likely involves complex chemical reactions that result in the separation of dibenzothiophene from the rest of the fuel components.
Pharmacokinetics
Its physical properties, such as its density (0895 g/mL at 20 °C) and its high thermal stability, contribute to its effectiveness as an extractant .
Result of Action
The primary result of CYPHOSIL 104’s action is the successful extraction of dibenzothiophene from liquid fuels . This leads to a reduction in the sulfur content of the fuel, which is beneficial for both environmental and performance reasons.
Action Environment
The action of CYPHOSIL 104 is influenced by various environmental factors. For instance, it is a phosphonium-based ionic liquid that is stable under basic conditions . It is immiscible with water but soluble in organic solvents . When an excess of water is added to the system, three liquid phases are formed . These properties can influence the compound’s action, efficacy, and stability in different environments.
Properties
IUPAC Name |
bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLVOZSJHOZBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H102O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583493 | |
Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465527-59-7 | |
Record name | Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 465527-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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